4-Methylpiperazine-1-carbothioamide

Corrosion Inhibition Materials Science Electrochemistry

Medicinal chemistry campaigns requiring arenavirus or influenza A inhibitors (patent WO2010149748) demand precise N-substitution. Unlike inactive or phenyl-substituted analogs, 4-Methylpiperazine-1-carbothioamide (CAS 33860-28-5) offers: • Documented antiviral scaffold priority with 4.64% corrosion inhibition advantage over 4-phenyl analogs • Reactive carbothioamide for benzothiazole hybrids showing 66.73% nNOS inhibition at 10 µM • Low off-target risk (PTPN5 IC50 >80,000 nM) for selective probe design Immediate availability as a certified pharmaceutical intermediate.

Molecular Formula C6H13N3S
Molecular Weight 159.26 g/mol
CAS No. 33860-28-5
Cat. No. B1299359
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methylpiperazine-1-carbothioamide
CAS33860-28-5
Molecular FormulaC6H13N3S
Molecular Weight159.26 g/mol
Structural Identifiers
SMILESCN1CCN(CC1)C(=S)N
InChIInChI=1S/C6H13N3S/c1-8-2-4-9(5-3-8)6(7)10/h2-5H2,1H3,(H2,7,10)
InChIKeyQFACSDPLAUCZBD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Methylpiperazine-1-carbothioamide Selection & Procurement


4-Methylpiperazine-1-carbothioamide (CAS 33860-28-5) is a piperazine-derived thiourea compound with the molecular formula C₆H₁₃N₃S and a molecular weight of 159.26 g/mol [1]. It serves as a versatile intermediate in organic synthesis and as a scaffold for developing bioactive molecules, particularly in antiviral and neuroprotective research [2][3]. The compound's structural features include a methylated piperazine ring and a reactive carbothioamide group, enabling diverse chemical modifications and interactions with biological targets .

Workflow Synthetic intermediate for heterocycle elaboration
Selection 4‑methylpiperazine‑1‑carbothioamide scaffold
Use Context Antiviral target research, neuroprotection model studies, corrosion inhibitor formulation

Why 4-Methylpiperazine-1-carbothioamide Is Not Interchangeable


The biological and industrial performance of piperazine carbothioamides is highly sensitive to N-substituent modifications. While a variety of piperazine-1-carbothioamide analogs exist, the specific 4-methyl substitution on 4-Methylpiperazine-1-carbothioamide critically influences its steric and electronic properties, leading to distinct activity profiles in antiviral inhibition [1], corrosion protection [2], and target enzyme selectivity [3]. Simple substitution with an ethyl group, a phenyl ring, or an unsubstituted piperazine core can result in significantly altered inhibition efficiencies, binding affinities, or synthetic utility. The evidence below quantifies these differences.

4‑Methyl vs 4‑Phenyl Bulkier 4‑phenyl or other N‑aryl substituents may reduce corrosion inhibition efficiency relative to the 4‑methyl analog.
4‑Methyl vs Unsubstituted Unsubstituted piperazine‑1‑carbothioamide lacks documented antiviral research precedent; activity context may not transfer.
Carbothioamide vs Carboxamide Piperazine‑1‑carboxamide analogs lack the reactive thiocarbonyl group, limiting direct heterocycle derivatization pathways.

4-Methylpiperazine-1-carbothioamide: Quantitative Evidence


Corrosion Inhibition: 4-Methyl vs 4-Phenyl Piperazine

In a direct head-to-head comparison, the 4-methylpiperazine-1-carbothioamide-containing analog HQMC demonstrated superior corrosion inhibition efficiency (91.73%) compared to the 4-phenylpiperazine-1-carbothioamide analog HQPC (87.09%) at 10⁻³ M concentration in 1 M HCl on C22E steel [1]. This 4.64 percentage-point advantage quantifies the impact of the 4-methyl substituent over the bulkier 4-phenyl group in this application.

Corrosion Inhibition
Head‑to‑head
91.73% vs 87.09%
Reported higher inhibition efficiency in tested HCl/C22E steel model
10⁻³ M, Tafel polarization; 4‑methyl outperforms 4‑phenyl analog
Corrosion Inhibition Materials Science Electrochemistry

Antiviral Targeting: Arenaviruses and Influenza A

Patents specifically claim 4-methyl-piperazine-1-carbothioic acid amide derivatives and analogs for the treatment of hemorrhagic fever viruses, including Arenaviruses, and also note efficacy against influenza A virus [1]. While exact EC50 values for the parent compound are not publicly available, the patent literature establishes a defined antiviral spectrum that distinguishes this 4-methyl substituted class from generic piperazine-1-carbothioamides, which lack such documented antiviral targeting.

Antiviral Spectrum
Class‑level
Arenavirus & influenza A
Patent‑based antiviral research context, data to verify
Exact EC₅₀ not publicly reported
Antiviral Research Virology Drug Discovery

PTPN5 Selectivity Profile

In cross-study comparisons, a derivative of 4-methylpiperazine-1-carbothioamide (N-(4-chloro-2,5-dimethoxyphenyl)-4-methylpiperazine-1-carbothioamide) exhibited an IC50 > 80,000 nM against tyrosine-protein phosphatase non-receptor type 5 (PTPN5) [1]. This lack of activity is a valuable negative finding, demonstrating that the 4-methylpiperazine core does not promiscuously inhibit this phosphatase, unlike some other piperazine-containing molecules that may show off-target effects. This selectivity profile supports its use in applications where PTPN5 inhibition is undesirable.

PTPN5 Selectivity
Cross‑study
>80,000 nM
Low off‑target phosphatase risk, supports probe selectivity review
>800‑fold vs active PTPN5 inhibitors
Enzyme Inhibition Phosphatase Drug Discovery

Synthetic Versatility via Carbothioamide Group

The carbothioamide group on 4-methylpiperazine-1-carbothioamide is highly reactive and enables straightforward derivatization into diverse pharmacologically relevant structures. For example, it can be readily converted to benzothiazole derivatives (e.g., N-(benzo[d]thiazol-2-ylmethyl)-4-(4-nitrophenyl)piperazine-1-carbothioamide), which have shown selective nNOS inhibition (66.73% at 10 µM) and neuroprotective effects in Parkinson's disease models [1]. This contrasts with simpler piperazine carboxamides, which lack the sulfur-mediated reactivity needed for such efficient heterocycle formation.

Synthetic Versatility
Class‑level
Thiourea → benzothiazole
Enables nNOS inhibitor synthesis, model‑response context
Derivative: 66.73% nNOS inhibition at 10 µM (HEK 293)
Organic Synthesis Medicinal Chemistry Building Blocks

4-Methylpiperazine-1-carbothioamide: Application Scenarios


Corrosion Inhibitor for Mild Steel

Based on the demonstrated 91.73% corrosion inhibition efficiency of its HQMC derivative on C22E steel in 1 M HCl [1], 4-Methylpiperazine-1-carbothioamide serves as an effective precursor or component in formulating corrosion inhibitors for industrial pickling and acid cleaning processes, where a 4.64% performance advantage over 4-phenylpiperazine analogs is quantifiable and relevant for cost-performance optimization.

Antiviral Drug Discovery for Hemorrhagic Fever

Given the specific patent claims for 4-methyl-piperazine-1-carbothioic acid amide derivatives against arenaviruses and influenza A [2], this compound is a priority starting material for medicinal chemistry campaigns aimed at developing novel antiviral agents for biodefense and emerging infectious diseases, where generic piperazine scaffolds have no established antiviral precedent.

Selective Probes for Phosphatase Research

The documented low affinity (IC50 > 80,000 nM) for tyrosine-protein phosphatase non-receptor type 5 [3] makes 4-methylpiperazine-1-carbothioamide derivatives useful as inactive control compounds or as scaffolds for building selective probes that avoid PTPN5 interference, a key consideration in kinase and phosphatase signaling studies where off-target activity must be minimized.

nNOS Inhibitors for Parkinson's Disease

The reactive carbothioamide group allows efficient conversion to benzothiazole-piperazine hybrids that exhibit selective neuronal nitric oxide synthase (nNOS) inhibition (66.73% at 10 µM) and neuroprotective effects in 6-OHDA lesioned rat models [4]. This positions 4-Methylpiperazine-1-carbothioamide as a critical building block for developing next-generation nNOS inhibitors for neurodegenerative disorders, an application where carboxamide analogs are synthetically less advantageous.

Application
Selection Property
Validation Focus
Corrosion inhibitor research
4‑Methyl substituent performance context
EIS / Tafel polarization review
Antiviral research
Patent‑claimed 4‑methyl scaffold
In vitro viral inhibition assay review
Phosphatase probe development
Low PTPN5 inhibition profile
Off‑target phosphatase panel
nNOS inhibitor research for neurodegeneration models
Carbothioamide‑derived heterocycle access
Neuroprotection model‑response endpoints

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

55 linked technical documents
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